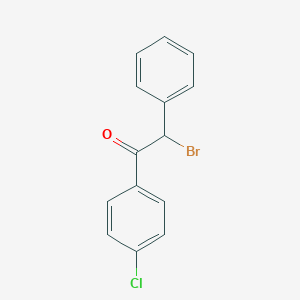

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-chlorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFSOTWERFWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380458 | |

| Record name | 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-78-7 | |

| Record name | 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is a halogenated derivative of deoxybenzoin, a class of compounds that serve as precursors to isoflavonoids and have garnered significant interest in medicinal chemistry. The presence of bromine and chlorine atoms, along with the α,β-unsaturated ketone core, suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details relevant experimental protocols, and explores its potential biological significance within the broader context of related chemical structures.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the known properties of the target compound and, for comparative purposes, includes data for the closely related compound, 2-Bromo-1-(4-chlorophenyl)ethan-1-one.

| Property | This compound | 2-Bromo-1-(4-chlorophenyl)ethan-1-one |

| Molecular Formula | C₁₄H₁₀BrClO[1][2] | C₈H₆BrClO[3] |

| Molecular Weight | 309.59 g/mol [1][2] | 233.49 g/mol [3] |

| CAS Number | 1889-78-7[1] | 536-38-9 |

| Appearance | White to pale yellow crystalline solid | Needle-like crystals[3] |

| Melting Point | No data available | 93-96.5 °C[3] |

| Boiling Point | No data available | 186 °C (rough estimate)[3] |

| Solubility | No data available | Insoluble in water, soluble in Methanol[3] |

Spectral Data

For 2-bromo-1-(4-chlorophenyl)ethanone:

-

¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H).[4]

-

¹³C NMR (100 MHz, CDCl₃): δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4.[4]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general method for the α-bromination of acetophenones can be adapted. The following is a plausible experimental workflow.

Synthesis of α-Bromo Ketones

A common method for the synthesis of α-bromo ketones involves the bromination of the corresponding ketone using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst and a suitable solvent.

General Procedure:

-

The starting ketone (e.g., 1-(4-chlorophenyl)-2-phenylethan-1-one) is dissolved in an appropriate solvent such as diethyl ether or dichloromethane.

-

An equimolar amount of the brominating agent (e.g., bromine) is added dropwise to the solution, typically at a reduced temperature to control the reaction rate.

-

The reaction progress is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine to remove any unreacted reagents and byproducts.

-

The organic layer is dried over an anhydrous drying agent like sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways of this compound. However, the broader class of chalcones and related α,β-unsaturated ketones are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The reactivity of the α-bromo ketone moiety also makes it a target for nucleophilic attack by biological macromolecules, suggesting potential for enzyme inhibition or other covalent interactions.

The general mechanism of action for many biologically active chalcones involves interaction with various cellular signaling pathways. For instance, some chalcones have been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

Conclusion

This compound represents an interesting chemical entity with potential for further investigation in the fields of organic synthesis and medicinal chemistry. While specific experimental data for this compound is currently scarce, the information available for structurally related compounds provides a valuable starting point for future research. The synthetic accessibility and the known biological activities of the broader chalcone class suggest that this compound could be a valuable building block for the development of novel therapeutic agents. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological effects and mechanisms of action.

References

An In-depth Technical Guide to 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (CAS Number 1889-78-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one based on available chemical data and the known properties of the broader class of α-haloketones. As of the latest literature search, specific biological studies, detailed experimental protocols for biological assays, and defined signaling pathways for this particular compound (CAS 1889-78-7) are not extensively documented in publicly accessible scientific literature. The information on potential biological activities is extrapolated from structurally related compounds and should be considered hypothetical until validated by direct experimental evidence.

Core Compound Identification and Properties

This compound is a halogenated ketone.[1] Its chemical structure features a bromo-substituted carbon alpha to a carbonyl group, with a 4-chlorophenyl group attached to the carbonyl carbon and a phenyl group on the alpha-carbon.[1] This arrangement of functional groups makes it a reactive electrophile and a potentially useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1889-78-7 | [1] |

| Molecular Formula | C₁₄H₁₀BrClO | [1] |

| Molecular Weight | 309.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | ClC1=CC=C(C=C1)C(=O)C(Br)C1=CC=CC=C1 | [1] |

| InChIKey | OBEFSOTWERFWSZ-UHFFFAOYNA-N | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the general synthesis of α-haloketones is well-established. A common method is the α-halogenation of the corresponding ketone.

The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. The carbon atom bearing the bromine is highly electrophilic and susceptible to nucleophilic substitution. This makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activity of this compound is lacking in the available literature. However, the biological profiles of structurally similar α-haloketones and halogenated phenyl ketones suggest potential areas for investigation.[2] Halogenated organic compounds are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities.[2][3]

For instance, studies on other bromo-substituted phenyl ketones have indicated potential as antimicrobial agents.[3] Furthermore, some α-haloketone derivatives have been investigated for their anticancer properties, which are thought to be mediated through the induction of apoptosis via caspase activation.[3]

Based on these findings from related compounds, a hypothetical mechanism of action for this compound, if it were to possess anticancer properties, could involve the induction of apoptosis.

It is crucial to reiterate that this pathway is speculative and would require experimental validation for this compound.

Experimental Protocols

Due to the absence of published research focused on the biological evaluation of this compound, detailed experimental protocols for assays such as cytotoxicity, antimicrobial susceptibility, or enzyme inhibition for this specific compound cannot be provided.

Researchers interested in evaluating the biological activities of this compound would need to develop and validate their own protocols based on standard methodologies. For example, a general workflow for preliminary biological screening could involve:

Conclusion and Future Directions

This compound (CAS 1889-78-7) is a well-defined chemical entity with potential applications as a synthetic intermediate, particularly in the construction of heterocyclic systems relevant to drug discovery. While its own biological profile remains uncharacterized in the scientific literature, the known activities of structurally related α-haloketones suggest that it may warrant investigation for properties such as antimicrobial and anticancer effects.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities. Should any significant activity be identified, further studies into its mechanism of action, structure-activity relationships, and toxicological profile would be necessary to determine its potential as a lead compound for drug development.

References

structure elucidation of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Structure Elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one: An In-depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data for the requested compound, 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (CAS 1889-78-7), could not be located. This guide will therefore focus on the structure elucidation of the closely related and structurally similar compound, 2-Bromo-1-(4-chlorophenyl)ethan-1-one (CAS 536-38-9), for which comprehensive spectroscopic data is accessible. This substitution allows for a detailed demonstration of the principles and methodologies of structure elucidation.

Introduction

2-Bromo-1-(4-chlorophenyl)ethan-1-one is a halogenated acetophenone derivative that serves as a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its reactivity is primarily attributed to the presence of an α-bromo ketone functional group. Accurate structural confirmation of this compound is paramount for its effective use in research and development. This guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structure elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one.

Molecular Structure and Properties

-

IUPAC Name: 2-bromo-1-(4-chlorophenyl)ethanone[1]

-

Synonyms: p-Chlorophenacyl bromide, α-Bromo-4-chloroacetophenone[1]

-

CAS Number: 536-38-9

-

Molecular Formula: C₈H₆BrClO

-

Molecular Weight: 233.49 g/mol

Spectroscopic Data Analysis

The structural elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one is achieved through the combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.94 | Doublet | 8.8 | 2H | Ha |

| 7.48 | Doublet | 8.8 | 2H | Hb |

| 4.42 | Singlet | - | 2H | Hc |

Source: Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin"[2]

Interpretation: The ¹H NMR spectrum displays three distinct signals. The two doublets at 7.94 and 7.48 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.94 ppm is attributed to the deshielding effect of the adjacent carbonyl group. The singlet at 4.42 ppm, integrating to two protons, is assigned to the methylene protons adjacent to the bromine atom and the carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one [2]

| Chemical Shift (δ) ppm | Assignment |

| 190.2 | C=O (Ketone) |

| 140.5 | C-Cl |

| 132.2 | Quaternary C |

| 130.3 | Aromatic CH |

| 129.2 | Aromatic CH |

| 30.4 | CH₂-Br |

Source: Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin"[2]

Interpretation: The ¹³C NMR spectrum shows six signals. The signal at 190.2 ppm is characteristic of a ketone carbonyl carbon. The signals at 140.5, 132.2, 130.3, and 129.2 ppm correspond to the carbons of the para-substituted chlorophenyl ring. The upfield signal at 30.4 ppm is assigned to the methylene carbon attached to the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

| m/z | Relative Intensity | Assignment |

| 232/234/236 | Moderate | [M]⁺ (Molecular Ion) |

| 139/141 | High | [C₇H₄ClO]⁺ |

| 111/113 | Moderate | [C₆H₄Cl]⁺ |

| 93 | Low | [CH₂Br]⁺ |

Interpretation: The mass spectrum would be expected to show a molecular ion peak cluster at m/z 232, 234, and 236, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The base peak would likely be the acylium ion at m/z 139/141, formed by the cleavage of the C-C bond between the carbonyl group and the bromomethyl group. Other significant fragments would include the chlorophenyl cation at m/z 111/113 and the bromomethyl cation at m/z 93.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1200 | Medium | C-C stretch |

| ~830 | Strong | C-H bend (p-disubstituted) |

| ~700 | Medium | C-Cl stretch |

| ~600 | Medium | C-Br stretch |

Interpretation: The IR spectrum would be dominated by a strong absorption band around 1700 cm⁻¹, characteristic of the C=O stretching vibration of an aryl ketone. The presence of the aromatic ring is indicated by the C=C stretching vibrations around 1600 and 1480 cm⁻¹ and the strong C-H out-of-plane bending for a para-substituted ring around 830 cm⁻¹. The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

A common method for the synthesis of α-bromoketones is the bromination of the corresponding ketone.

-

Procedure: To a solution of 4'-chloroacetophenone in a suitable solvent such as diethyl ether or acetic acid, an equimolar amount of bromine is added dropwise with stirring. The reaction is typically carried out at room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[4]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[2]

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or after separation by gas chromatography (GC-MS).[5]

-

Ionization: Electron ionization (EI) is a common method for this type of compound, typically using an electron beam of 70 eV.[5]

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[5]

IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).[6]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum.

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one.

Key Spectroscopic Correlations

Caption: Key correlations between structural features and spectroscopic data.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides an unambiguous confirmation of the structure of 2-Bromo-1-(4-chlorophenyl)ethan-1-one. Each analytical technique provides complementary information that, when integrated, allows for a comprehensive and confident structure elucidation. This systematic approach is fundamental in chemical research and drug development to ensure the identity and purity of synthesized compounds.

References

An In-depth Technical Guide to the Electrophilic Reactivity of α-Bromo Diaryl Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromo diaryl ketones are a class of organic compounds characterized by a bromine atom positioned on the carbon alpha to a carbonyl group flanked by two aryl rings. This structural arrangement confers a high degree of electrophilic reactivity at the α-carbon, making these compounds versatile intermediates in a multitude of chemical transformations. Their utility is particularly pronounced in the synthesis of complex molecular architectures, including a variety of heterocyclic systems. Furthermore, the electrophilic nature of the α-carbon has been exploited in the design of targeted covalent inhibitors for various enzymes, rendering α-bromo diaryl ketones and their derivatives valuable scaffolds in drug discovery and development. This guide provides a comprehensive overview of the synthesis, electrophilic reactivity, and applications of α-bromo diaryl ketones, with a focus on quantitative reactivity data, detailed experimental protocols, and their role in modulating key signaling pathways.

Synthesis of α-Bromo Diaryl Ketones

The primary route to α-bromo diaryl ketones is the electrophilic bromination of the parent diaryl ketone. The selection of the brominating agent and reaction conditions is crucial to achieve selective monobromination and avoid the formation of dibrominated and ring-brominated byproducts.

General Synthesis Workflow

The synthesis of α-bromo diaryl ketones typically involves the reaction of a diaryl ketone with a source of electrophilic bromine, often in the presence of an acid catalyst. The reaction proceeds through an enol or enolate intermediate.

An In-depth Technical Guide to 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, a halogenated deoxybenzoin derivative. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Properties

This compound is a bifunctional organic compound featuring a brominated carbon adjacent to a carbonyl group, making it a highly reactive electrophile. Its chemical structure and key identifiers are presented below.

IUPAC Name: this compound[1][2]

Synonyms:

-

2-Bromo-1-(4-chlorophenyl)-2-phenylethanone

-

4'-chloro-α-bromodeoxybenzoin

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1889-78-7 | [1][2] |

| Molecular Formula | C₁₄H₁₀BrClO | [1][2] |

| Molecular Weight | 309.59 g/mol | [1][2] |

| Melting Point | 61-63 °C | [3] |

| Appearance | White to pale yellow crystalline solid | |

| InChI Key | OBEFSOTWERFWSZ-UHFFFAOYNA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of α-haloketones is a well-established transformation in organic chemistry. While a specific detailed protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, a general and widely applicable method involves the bromination of the corresponding deoxybenzoin precursor, 1-(4-chlorophenyl)-2-phenylethan-1-one.

General Synthesis Workflow:

References

molecular weight and formula for C14H10BrClO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with the molecular formula C14H10BrClO. It includes a detailed summary of its molecular weight and elemental composition, standardized experimental protocols for its characterization, and a generalized workflow for the identification of such a novel chemical entity.

Molecular Properties and Composition

The fundamental characteristics of C14H10BrClO are summarized below. These values are crucial for its identification and quantification in experimental settings.

| Property | Value |

| Molecular Formula | C14H10BrClO |

| Molecular Weight | 309.58 g/mol [1] |

| Exact Mass | 307.96036 Da[1] |

| Elemental Composition | |

| Carbon (C) | 54.31% |

| Hydrogen (H) | 3.26% |

| Bromine (Br) | 25.81% |

| Chlorine (Cl) | 11.45% |

| Oxygen (O) | 5.17% |

Experimental Protocols for Characterization

The definitive identification and characterization of a novel compound such as C14H10BrClO require a suite of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of an organic compound.

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation:

-

Dissolve 5-10 mg of purified C14H10BrClO in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width. Water suppression techniques may be necessary depending on the solvent.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.

-

-

Data Analysis: The chemical shifts, coupling constants, and integrations of the peaks in the ¹H and ¹³C spectra, along with the correlation peaks in the 2D spectra, are used to assemble the final molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

-

Objective: To determine the accurate mass and isotopic distribution pattern of the molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

The concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

-

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive or negative ion mode.

-

The presence of bromine and chlorine will result in a characteristic isotopic pattern due to their natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).[2]

-

Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data, which can aid in structural elucidation.

-

-

Data Analysis:

-

The high-resolution mass of the molecular ion is used to confirm the elemental formula.

-

The isotopic distribution pattern should be compared with the theoretical pattern for C14H10BrClO.

-

The fragmentation pattern provides information about the different structural motifs within the molecule.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can also be used for its purification.

-

Objective: To assess the purity of the synthesized compound and to isolate it from any impurities.

-

Sample Preparation:

-

Dissolve a small amount of the sample in the mobile phase to be used for the analysis.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrumentation: An HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis or Diode Array Detector). A C18 reversed-phase column is a common starting point for non-polar to moderately polar compounds.

-

Method Development:

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed. A small amount of acid (e.g., formic acid or trifluoroacetic acid) may be added to improve peak shape.

-

Flow Rate: A typical flow rate is 1 mL/min for an analytical column.

-

Detection: The wavelength for UV detection should be chosen based on the UV-Vis spectrum of the compound to maximize sensitivity.

-

-

Data Analysis: The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a generalized workflow for the characterization of a novel chemical entity and a potential, though hypothetical, signaling pathway that a halogenated aromatic compound might influence, given that such compounds are known to exhibit a range of biological activities.[3][4]

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. Due to the limited availability of experimental spectra for this specific molecule in publicly accessible databases, this guide presents a predicted dataset derived from the analysis of structurally similar compounds and established principles of NMR spectroscopy. This information is intended to support synthetic chemistry, drug discovery, and analytical development activities where this or related molecules are of interest.

Molecular Structure and Predicted NMR Assignments

The structure of this compound, with the proposed numbering for NMR signal assignment, is shown below. The predicted chemical shifts are influenced by the electronic effects of the carbonyl group, the bromine atom, and the two aromatic rings.

Figure 1. Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The prediction is based on the analysis of related structures, such as 2-bromo-1-(4-chlorophenyl)ethanone and 1,2-dibromo-1,2-diphenylethan.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H2 | ~6.3 - 6.5 | Singlet (s) | 1H | N/A |

| H4, H8 | ~7.9 - 8.1 | Doublet (d) | 2H | ~8.5 |

| H5, H7 | ~7.4 - 7.6 | Doublet (d) | 2H | ~8.5 |

| H10, H11, H12, H13, H14 | ~7.2 - 7.5 | Multiplet (m) | 5H | N/A |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data is presented below. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic nature of the rings.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~190 - 192 |

| C2 (CH-Br) | ~50 - 55 |

| C3 | ~134 - 136 |

| C4, C8 | ~130 - 132 |

| C5, C7 | ~128 - 130 |

| C6 | ~139 - 141 |

| C9 | ~135 - 137 |

| C10, C14 | ~128 - 130 |

| C11, C13 | ~128 - 130 |

| C12 | ~129 - 131 |

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy Parameters (for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-16 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

¹³C NMR Spectroscopy Parameters (for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis.

Figure 2. A generalized workflow for acquiring and analyzing NMR spectral data.

This guide provides a foundational set of predicted data and standardized protocols to aid researchers in the analysis and characterization of this compound. Experimental verification of these predicted values is highly recommended for definitive structural confirmation.

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, a versatile α-haloketone intermediate in organic synthesis. This document details the principal reactions, including synthesis, nucleophilic substitution, elimination, and reduction, supported by experimental protocols and quantitative data.

Core Reaction Mechanisms

This compound, possessing a reactive carbon-bromine bond alpha to a carbonyl group, primarily undergoes nucleophilic substitution and base-induced elimination reactions. The presence of the carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the ketone functionality can be selectively reduced.

Synthesis of this compound

Nucleophilic Substitution (SN2) Reactions

The primary reaction pathway for this compound with a wide range of nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The electrophilic α-carbon is readily attacked by nucleophiles, leading to the displacement of the bromide ion. This versatility makes it a valuable precursor for the synthesis of various derivatives.

Key Characteristics of the SN2 Reaction:

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the α-carbon.

-

Kinetics: The reaction rate is dependent on the concentration of both the α-haloketone and the nucleophile.

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

Common nucleophiles used in reactions with α-haloketones include amines, thiols, and cyanides, allowing for the introduction of diverse functional groups.

Elimination (E2) Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo a bimolecular elimination (E2) reaction to form an α,β-unsaturated ketone. The base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-position), and concurrently, the bromide ion is eliminated.

Key Factors Influencing E2 Reactions:

-

Base Strength: Strong bases, such as sodium ethoxide (NaOEt) or potassium tert-butoxide, favor the E2 pathway.

-

Steric Hindrance: Bulky bases can influence the regioselectivity of the elimination.

-

Stereochemistry: The E2 reaction typically proceeds via an anti-periplanar arrangement of the proton and the leaving group.

Reduction of the Carbonyl Group

The ketone functionality of this compound can be selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[1][2][3] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Quantitative Data

While specific quantitative data for the reactions of this compound is limited in the available literature, the following table summarizes typical data for analogous α-bromo-aryl-ketones. This data can be used as a predictive guide for experimental design.

| Reaction Type | Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

| Synthesis (α-Bromination) | 1-(4-chlorophenyl)ethanone | NBS, PEG-Water, 80 °C, Ultrasound | 2-Bromo-1-(4-chlorophenyl)ethanone | Good to Excellent | [4] |

| Nucleophilic Substitution | 2-Bromo-1-phenylethanone | Imidazole, Computational Study | Imidazolium salt | - | [5] |

| Elimination | 2-Bromobutane | Sodium Ethoxide | 2-Butene (trans/cis) | Major Product | |

| Reduction | 2-Bromo-1-(4-chlorophenyl)ethanone | NaBH₄, EtOH, reflux | 2-Bromo-1-(4-chlorophenyl)ethanol | Not specified | [6] |

Experimental Protocols

The following are detailed experimental protocols for key reactions, adapted from procedures for structurally similar compounds.

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Analogous Procedure)

Materials:

-

1-(4-chlorophenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400)

-

Water

-

Dichloromethane

-

Round-bottom flask

-

Ultrasonic horn

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure: [4]

-

In a round-bottom flask, a mixture of 1-(4-chlorophenyl)ethanone (1.0 eq) and N-bromosuccinimide (1.0 eq) is added to a solution of PEG-400 and water.

-

The reaction mixture is stirred and placed under sonication using an ultrasonic horn at a suitable frequency and amplitude.

-

The temperature of the reaction is maintained at 80 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with dichloromethane.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Nucleophilic Substitution with an Amine (General Protocol)

Materials:

-

This compound

-

Amine (e.g., aniline, piperidine)

-

Solvent (e.g., ethanol, acetonitrile)

-

Base (optional, e.g., triethylamine, potassium carbonate)

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the amine (1.0-1.2 eq) to the solution. If the amine salt is formed, a non-nucleophilic base (1.1 eq) can be added to neutralize the acid produced.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine.

-

Monitor the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification is achieved by column chromatography or recrystallization.

Reduction with Sodium Borohydride (General Protocol)

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Solvent (e.g., ethanol, methanol)

-

Round-bottom flask

-

Stirrer

-

Aqueous ammonium chloride solution (saturated)

-

Ethyl acetate

-

Separatory funnel

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) in portions to the stirred solution.

-

Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude alcohol can be purified by column chromatography or recrystallization.

Visualizations

Reaction Pathways of this compound

Caption: Fundamental reaction pathways of the title compound.

Experimental Workflow for Synthesis and Subsequent Reactions

Caption: General experimental workflow for the synthesis and reaction of the title compound.

References

In-Depth Technical Guide on the Safety and Handling of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (CAS Number: 1889-78-7). The information presented is collated from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and necessary precautions for laboratory use.

Chemical Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1889-78-7 |

| Molecular Formula | C₁₄H₁₀BrClO |

| Molecular Weight | 309.59 g/mol |

| Appearance | Solid |

| Purity | > 95% |

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[1] |

Signal Word: Danger[1]

Hazard Pictogram:

Precautionary Statements and First Aid

Adherence to the following precautionary statements is crucial to minimize risk. This section also details the appropriate first aid measures in case of exposure.

| Type | Code | Precautionary Statement |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[1] | |

| Storage | P405 | Store locked up.[2] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] | |

| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2] |

First Aid Measures:

-

General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[1]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. Keep eye wide open while rinsing.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[1]

-

Ingestion: Immediate medical attention is required. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person.[1]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

Experimental Protocols: Safe Handling Procedures

Due to the hazardous nature of this compound, all work should be conducted in a controlled laboratory environment by trained personnel. The following protocols are general guidelines for safe handling.

4.1. Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to minimize exposure.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn.[3] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. A complete suit protecting against chemicals is recommended. Handle with chemical-resistant gloves (e.g., nitrile, neoprene).[3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. Ensure the respirator is properly fitted. |

4.2. Engineering Controls

-

Work should be performed in a properly functioning chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are easily accessible and in good working order.[4]

4.3. Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust.[2] Do not eat, drink, or smoke when using this product.[2] Avoid formation of dust and aerosols.[3]

-

Storage: Keep in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed and store in a corrosives area.[1] Store away from incompatible materials such as strong oxidizing agents.

4.4. Spill and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area. Use personal protective equipment.[3] Avoid dust formation.[3] Sweep up the material, place it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[3]

-

Waste Disposal: Dispose of this hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of it with normal trash.

Signaling Pathways and Experimental Workflows

Information on specific signaling pathways involving this compound is not available, as it is a chemical intermediate and not a bioactive molecule studied for its effects on biological pathways.

The following diagrams illustrate a general workflow for handling hazardous chemicals and the logical relationship between hazard identification and safety measures.

Caption: General workflow for safely handling hazardous chemicals.

Caption: Relationship between chemical hazards and safety precautions.

References

Solubility Profile of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment of its expected solubility in common organic solvents based on structural analysis and the principle of "like dissolves like." Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of solid organic compounds, which can be readily applied to this compound in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a halogenated aromatic ketone with a molecular structure that suggests a complex interplay of polar and nonpolar characteristics. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, where it serves as a versatile intermediate, as well as in pharmaceutical development, where solubility directly impacts bioavailability and formulation strategies. This guide aims to bridge the current information gap by providing a theoretical solubility profile and practical experimental methodologies.

Qualitative Solubility Profile

As of the latest literature review, no specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents has been published. However, a qualitative prediction of its solubility can be derived from its molecular structure.

The molecule possesses a carbonyl group and a bromine atom, which introduce polarity. The presence of two aromatic rings (a chlorophenyl and a phenyl group) contributes significant nonpolar character. Therefore, the solubility of this compound will be governed by the balance of these competing factors.

Expected Solubility:

-

High Solubility: In moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with the carbonyl group and the carbon-halogen bonds. Examples include:

-

Acetone

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

-

Moderate Solubility: In polar protic solvents like lower alcohols, where hydrogen bonding with the solvent is possible, but the large nonpolar aromatic regions may limit extensive solvation. Examples include:

-

Methanol

-

Ethanol

-

-

Low to Negligible Solubility: In nonpolar solvents, where the polar functional groups would hinder dissolution. Examples include:

-

Hexane

-

Toluene

-

Carbon tetrachloride

-

It is important to note that these are predictions, and experimental verification is essential for accurate solubility determination.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield any specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Methanol | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 | |||

| e.g., DMSO | e.g., 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound.

Shake-Flask Method (Equilibrium Method)

This is a widely accepted method for determining thermodynamic solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy).

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or other analytical method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Materials:

-

2-Bromo-1-(4-chlorophenyl)-2-phenyletan-1-one (solid)

-

Selected organic solvents

-

Glass vials with screw caps

-

Shaker or stirrer with temperature control

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution as described in the Shake-Flask Method (steps 1-5).

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a known volume of the clear, saturated supernatant to the weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

-

Weigh the evaporating dish containing the solid residue.

-

The difference in weight corresponds to the mass of the dissolved solid.

-

Calculate the solubility as mass of solute per volume of solvent (e.g., mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake-Flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust framework for researchers. The qualitative assessment suggests that the compound is likely to be soluble in a range of common polar aprotic and moderately polar organic solvents. The detailed experimental protocols provided offer a clear path for obtaining precise and reliable quantitative solubility data, which is indispensable for the effective utilization of this compound in research and development.

The Evolving Landscape of Substituted Alpha-Bromoketones: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted α-bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom alpha to a carbonyl group. First described in the late 18th century, these compounds have emerged as highly versatile synthetic intermediates due to the presence of two electrophilic sites: the α-carbon and the carbonyl carbon.[1] This dual reactivity has made them indispensable building blocks in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing substituted α-bromoketones, complete with detailed experimental protocols and a comparative analysis of various synthetic approaches.

Historical Perspective and Key Discoveries

The journey of α-bromoketones from laboratory curiosities to essential synthetic precursors has been marked by several pivotal discoveries. While their initial description dates back to the late 18th century, the late 19th and early 20th centuries witnessed a surge in the exploration of their chemical properties and synthetic utility. Early investigations were often documented in seminal chemistry journals such as Justus Liebigs Annalen der Chemie and the Journal für praktische Chemie.[2][3][4][5]

A cornerstone in the chemistry of α-haloketones was the elucidation of the acid-catalyzed halogenation of ketones. Mechanistic studies in the early 1900s by chemists like Arthur Lapworth revealed that the reaction proceeds through an enol intermediate, with the rate-determining step being the formation of this enol.[6] This understanding laid the groundwork for the controlled synthesis of α-bromoketones.

Perhaps the most significant discovery in the reactivity of α-haloketones is the Favorskii rearrangement , first reported by the Russian chemist Alexei Yevgrafovich Favorskii in 1894.[7] This reaction involves the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives, often with a ring contraction in cyclic substrates. The Favorskii rearrangement has since become a powerful tool in the synthesis of complex organic molecules, including strained ring systems.

Core Synthetic Methodologies

The synthesis of substituted α-bromoketones has evolved significantly over the past two centuries. Early methods relied on direct bromination with elemental bromine, while modern approaches offer greater selectivity, milder reaction conditions, and improved safety profiles.

Classical Acid-Catalyzed Bromination

The most traditional method for the synthesis of α-bromoketones is the acid-catalyzed reaction of a ketone with elemental bromine. The acid catalyst promotes the formation of the enol tautomer, which then acts as a nucleophile, attacking the electrophilic bromine.

dot

Caption: Acid-catalyzed α-bromination of a ketone.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base. The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile.

dot

Caption: Mechanism of the Favorskii rearrangement.

Modern Synthetic Approaches

In recent decades, a plethora of new reagents and methods have been developed for the synthesis of α-bromoketones, focusing on improved yields, selectivity, and greener reaction conditions.

dot

Caption: Evolution of synthetic methods for α-bromoketones.

Quantitative Data on Synthetic Methods

The choice of synthetic method for a substituted α-bromoketone depends on various factors, including the substrate, desired scale, and available reagents. The following tables summarize quantitative data for different synthetic approaches.

Table 1: Comparison of Brominating Agents for Acetophenone

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Br₂ | Acetic Acid | 65 | 2 | 43-44 | [8] |

| NBS | p-TsOH / [bmim]PF₆ | Room Temp. | 9 | >80 | [9] |

| H₂O₂-HBr | Dioxane | Room Temp. | - | High | [10] |

| Br₂ | HBr / 1,4-Dioxane (Flow) | - | - | 99 | [11] |

| CuO / I₂ (for iodination) | MeOH | - | - | 83-99 | [11] |

Table 2: Synthesis of Various Aromatic α-Bromoketones using Br₂ without Catalyst

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4'-Methylacetophenone | Diethyl Ether | 0 to RT | 2 | 88 | [11] |

| 4'-Methoxyacetophenone | Diethyl Ether | 0 to RT | 2 | 92 | [11] |

| 4'-Chloroacetophenone | Diethyl Ether | 0 to RT | 2 | 85 | [11] |

| 4'-Bromoacetophenone | Diethyl Ether | 0 to RT | 2 | 89 | [11] |

| 2'-Bromoacetophenone | Diethyl Ether | 0 to RT | 2 | 84 | [11] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination of Acetone

This procedure is adapted from Organic Syntheses, a reliable source for classic organic preparations.[8]

Materials:

-

Acetone (c.p.)

-

Bromine

-

Glacial Acetic Acid

-

Water

-

Anhydrous Sodium Carbonate

-

Anhydrous Calcium Chloride

-

5-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Separatory funnel

Procedure:

-

Set up the 5-L flask in a water bath under a well-ventilated hood. Equip the flask with a mechanical stirrer, reflux condenser, thermometer, and a separatory funnel with its stem reaching near the bottom of the flask.

-

Charge the flask with 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.

-

Start the stirrer and heat the water bath to 70–80 °C, maintaining the internal temperature of the reaction mixture at approximately 65 °C.

-

Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over a period of one to two hours. Regulate the addition to prevent the accumulation of unreacted bromine.

-

After the addition is complete, continue stirring. The solution should become decolorized in about twenty minutes.

-

Once decolorized, dilute the reaction mixture with 800 cc of cold water and cool the flask to 10 °C.

-

Neutralize the solution to Congo red with approximately 1 kg of solid anhydrous sodium carbonate.

-

Separate the oily layer that forms using a separatory funnel and dry it with 80 g of anhydrous calcium chloride.

-

Fractionally distill the dried oil. Collect the fraction boiling at 38–48 °C/13 mm. The yield is typically 470–480 g (50–51%).

-

For a purer product, refractionate and collect the fraction boiling at 40–42 °C/13 mm. The yield of the purer product is 400–410 g (43–44%).

Safety Precautions: Bromine and bromoacetone are powerful irritants to the skin and mucous membranes. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Protocol 2: The Favorskii Rearrangement of an α-Bromoketone

This is a general procedure for the Favorskii rearrangement to produce an ester.

Materials:

-

α-Bromoketone substrate

-

Anhydrous Methanol

-

Sodium metal

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride

-

Anhydrous Magnesium Sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Cannula

-

Magnetic stirrer and stir bar

-

Oil bath

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), prepare a fresh solution of sodium methoxide by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir until all the sodium has reacted.

-

In a separate flask, dissolve the α-bromoketone (1.0 equivalent) in anhydrous diethyl ether.

-

Transfer the solution of the α-bromoketone to the sodium methoxide solution at 0 °C via cannula. A white slurry will typically form.

-

Allow the reaction mixture to warm to room temperature, then equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.

-

Stir the reaction mixture at 55 °C for 4 hours.

-

After 4 hours, cool the mixture to room temperature and then to 0 °C in an ice/water bath.

-

Dilute the mixture with diethyl ether and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution in vacuo.

-

Purify the crude product by silica gel flash chromatography to obtain the desired carboxylic acid ester.

Safety Precautions: Sodium metal reacts violently with water. Handle with care under an inert atmosphere. The reaction should be performed in a well-ventilated fume hood.

Conclusion

Substituted α-bromoketones have a rich history and continue to be of paramount importance in modern organic synthesis. The evolution of their synthetic methodologies, from classical acid-catalyzed bromination to contemporary green and efficient protocols, reflects the broader advancements in the field of organic chemistry. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of these versatile building blocks is crucial for the design and construction of novel therapeutic agents. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application of α-bromoketone chemistry in the laboratory.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 3. Justus Liebigs Annalen der Chemie – Wikipedia [de.wikipedia.org]

- 4. Journal für praktische Chemie – Wikipedia [de.wikipedia.org]

- 5. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 11. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, a highly reactive α-haloketone, in the construction of diverse and medicinally relevant heterocyclic scaffolds. The protocols detailed herein are based on established synthetic transformations, offering a guide for the laboratory synthesis of thiazoles, imidazoles, and oxazoles.

Introduction

This compound is a key building block in organic synthesis, primarily owing to its two electrophilic sites: the carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity allows for a variety of cyclocondensation reactions with dinucleophilic reagents to form a range of five-membered heterocyclic rings. Its utility is particularly pronounced in the synthesis of substituted thiazoles, imidazoles, and oxazoles, which are core structures in many pharmaceutical agents.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction of this compound with a thioamide or thiourea provides a direct route to highly substituted thiazoles.

Application Note: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-phenylthiazole

The reaction with thiourea is a straightforward approach to obtaining 2-aminothiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. A notable application is the synthesis of 4-(4-chlorophenyl)thiazol-2-amines, which have been investigated for their inhibitory effects on enzymes like bovine pancreatic DNase I.[1][2]

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-amine

This protocol is adapted from the general Hantzsch thiazole synthesis.[3]

Materials:

-

This compound

-

Thiourea

-

Anhydrous Ethanol

-

Microwave Synthesis Reactor

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1 mmol) and thiourea (1.2 mmol).

-

Add anhydrous ethanol (10 mL) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80°C for 30 minutes.[1][2]

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-4-(4-chlorophenyl)-5-phenylthiazole.

Quantitative Data for Thiazole Synthesis

| Product | Reagents | Solvent | Conditions | Yield (%) | Reference |

| 4-(4-chlorophenyl)thiazol-2-amines | α-bromoketone, N-substituted thiourea | Anhydrous Ethanol | Microwave, 80°C, 30 min | Not Specified | [1][2] |

| 2-Amino-4-(2,4,5-trichlorophenyl)thiazole | 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, Thiourea | Absolute Ethanol | Reflux | Not Specified | [3] |

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Synthesis of Imidazole Derivatives

The synthesis of imidazoles from α-haloketones is a well-established method, often proceeding through condensation with an amidine or a mixture of an aldehyde, a primary amine, and ammonium acetate.

Application Note: Synthesis of 2,4-Diaryl- and 1,2,4-Trisubstituted Imidazoles

This compound can be utilized in multi-component reactions to generate highly substituted imidazoles. For instance, a one-pot, four-component reaction with an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can yield 1,2,4-trisubstituted imidazoles in good yields.[4] These imidazole derivatives are valuable scaffolds in drug discovery, known to interact with a variety of biological targets.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-5-phenyl-1H-imidazole

This protocol is based on the general synthesis of 2,4,5-trisubstituted imidazoles.

Materials:

-

This compound

-

Formaldehyde (or other aldehyde)

-

Ammonium acetate

-

Glacial Acetic Acid

Procedure:

-

To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add formaldehyde (1.2 mmol) and ammonium acetate (2 mmol).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent to obtain 4-(4-chlorophenyl)-5-phenyl-1H-imidazole.

Quantitative Data for Imidazole Synthesis

| Product | Reagents | Conditions | Yield (%) | Reference |

| 1,2,4-Trisubstituted 1H-imidazoles | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, 130°C, 2h | 80-96 | [4] |

| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole | Benzil, 4-chlorobenzaldehyde, ammonium acetate | Glacial acetic acid, reflux, 5h | Not Specified |

Synthesis of Oxazole Derivatives

Oxazoles can be synthesized from α-haloketones through the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone intermediate formed from the reaction with an amide.

Application Note: Synthesis of 2,5-Disubstituted and 2,4,5-Trisubstituted Oxazoles

The reaction of this compound with a primary amide, such as benzamide, can lead to the formation of 2,4,5-trisubstituted oxazoles. This reaction typically requires a dehydrating agent to facilitate the final cyclization step. Oxazole moieties are present in numerous natural products and pharmacologically active compounds.

Experimental Protocol: Synthesis of 2,5-Diphenyl-4-(4-chlorophenyl)oxazole

This is a representative protocol based on the Robinson-Gabriel synthesis.[5]

Materials:

-

This compound

-

Benzamide

-

Polyphosphoric acid (PPA) or another dehydrating agent

-

Toluene

Procedure:

-

In a round-bottom flask, mix this compound (1 mmol) and benzamide (1.2 mmol).

-

Add polyphosphoric acid (a sufficient amount to ensure stirring) or another dehydrating agent.

-

Heat the mixture at 120-140°C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and carefully add ice-water to quench the reaction and precipitate the product.

-

Filter the solid, wash with water and a dilute solution of sodium bicarbonate.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Quantitative Data for Oxazole Synthesis

Specific quantitative data for the synthesis of oxazoles from this compound is limited in the reviewed literature. The following table provides general information for oxazole synthesis from α-haloketones.

| Product | Reagents | Conditions | Yield (%) | Reference |

| 2,5-Diaryl/2,4,5-Trisubstituted Oxazoles | α-bromoketones, benzylamine derivatives, I2/K2CO3 | DMF | Not Specified | [6] |

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for the preparation of thiazole, imidazole, and oxazole derivatives from this compound.

Caption: Hantzsch synthesis of 2-aminothiazoles.

Caption: General synthesis of substituted imidazoles.

Caption: Robinson-Gabriel synthesis of oxazoles.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols and data presented in these application notes serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel chemical entities based on thiazole, imidazole, and oxazole scaffolds. Further optimization of the described reaction conditions may be necessary to achieve desired yields and purity for specific target molecules.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction